Product packaging for Anachelin H(Cat. No.:)

Anachelin H

Cat. No.: B1263819
M. Wt: 779.8 g/mol
InChI Key: RTZSUJWUBYBFSE-OMSCKNLYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Anachelin H (CAS: To be determined by supplier

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H51N6O14+ B1263819 Anachelin H

Properties

Molecular Formula

C35H51N6O14+

Molecular Weight

779.8 g/mol

IUPAC Name

N-[(2R,3R,5S)-7-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-quinolin-1-ium-3-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,3,5-trihydroxy-7-oxoheptan-2-yl]-2-hydroxybenzamide

InChI

InChI=1S/C35H50N6O14/c1-17(45)31(40-30(51)11-20(46)10-27(48)22(14-42)37-32(52)21-6-4-5-7-26(21)47)35(55)39-24(16-44)34(54)38-23(15-43)33(53)36-19-8-18-9-28(49)29(50)12-25(18)41(2,3)13-19/h4-7,9,12,17,19-20,22-24,27,31,42-46,48H,8,10-11,13-16H2,1-3H3,(H7-,36,37,38,39,40,47,49,50,51,52,53,54,55)/p+1/t17?,19-,20-,22+,23-,24-,27+,31+/m0/s1

InChI Key

RTZSUJWUBYBFSE-OMSCKNLYSA-O

Isomeric SMILES

CC([C@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@H]1CC2=CC(=C(C=C2[N+](C1)(C)C)O)O)NC(=O)C[C@H](C[C@H]([C@@H](CO)NC(=O)C3=CC=CC=C3O)O)O)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CC2=CC(=C(C=C2[N+](C1)(C)C)O)O)NC(=O)CC(CC(C(CO)NC(=O)C3=CC=CC=C3O)O)O)O

Synonyms

anachelin H

Origin of Product

United States

Structural Characterization and Elucidation of Anachelin H

Overall Molecular Architecture and Tripartite Composition

The fundamental structure of Anachelin H is tripartite, meaning it is composed of three distinct molecular building blocks. nih.govresearchgate.netmdpi.com These components are a polyketide moiety, a central tripeptide chain, and a unique alkaloid chromophore. nih.govchimia.ch This hybrid composition results from a combination of non-ribosomal peptide synthase (NRPS) and polyketide synthase (PKS) biosynthetic pathways. nih.gov The central tripeptide acts as a linker, connecting the polyketide at its N-terminus and the alkaloid at its C-terminus. researchgate.netnih.gov

The polyketide portion of this compound is a derivative of 6-amino-3,5,7-trihydroxyheptanoic acid (Atha). researchgate.netnih.govresearchgate.net A key feature of this moiety in this compound is the presence of a terminal salicylamide (B354443). nih.govresearchgate.netiosrjournals.org This is formed by the esterification of the 7-hydroxyl group of the heptanoic acid with salicylic (B10762653) acid. researchgate.net The absolute stereochemistry of the Atha unit in anachelins has been determined to be 3R, 5S, 6S. researchgate.net The 6S configuration suggests that L-Serine is a biosynthetic precursor for this part of the molecule. researchgate.net

FeatureDescription
Core Structure 6-amino-3,5,7-trihydroxyheptanoic acid (Atha)
Terminal Group Salicylamide researchgate.netmdpi.com
Linkage Salicylic acid is esterified to the 7-hydroxyl group of the Atha unit. researchgate.net
Stereochemistry 3R, 5S, 6S researchgate.net

Serving as the central backbone of this compound, the tripeptide moiety connects the polyketide and alkaloid components. researchgate.netnih.gov This short peptide chain consists of three amino acid residues: L-Threonine (L-Thr), D-Serine (D-Ser), and L-Serine (L-Ser). researchgate.netnih.goviosrjournals.org The presence of a D-amino acid (D-Ser) is a notable feature, common in non-ribosomally synthesized peptides. This specific sequence is crucial for the molecule's three-dimensional conformation in solution. chimia.chchimia.ch

PositionAmino AcidStereoconfiguration
1ThreonineL
2SerineD
3SerineL

The C-terminus of the tripeptide is linked via an amide bond to a unique and complex alkaloid. researchgate.netnih.gov This component is a 1,1-dimethyl-3-amino-1,2,3,4-tetrahydro-7,8-dihydroxyquinolinium system, which contains a catechol group essential for iron binding. researchgate.netnih.goviosrjournals.org The structure is characterized by a tetrahydroquinoline ring system with a quaternary nitrogen atom. lookchem.com The absolute configuration of this 3-amino-1,1-dimethyl-1,2,3,4-tetrahydro-7,8-dihydroxyquinolinium (Dmaq) unit has been established as 3S. researchgate.net A plausible biogenetic pathway for this chromophore has been proposed, starting from a C-terminal tyrosine residue that undergoes oxidation, reductive amination, methylation, and finally an enzymatic oxidation and aza-annulation to form the final ring structure. lookchem.com

FeatureDescription
Core Structure Tetrahydroquinolinium system nih.govlookchem.com
Full Chemical Name 1,1-dimethyl-3-amino-1,2,3,4-tetrahydro-7,8-dihydroxyquinolinium researchgate.netnih.gov
Key Functional Group Catechol (7,8-dihydroxy) nih.goviosrjournals.org
Linkage Amide bond to the C-terminus of the L-Ser residue of the tripeptide. researchgate.net
Stereochemistry 3S researchgate.net

Tripeptide Moiety Structural Features

Characterization of this compound Isomers and Related Forms

This compound is considered the primary, biologically relevant form of the anachelin siderophores. nih.govmdpi.comiosrjournals.org However, other related compounds, namely Anachelin 1 and Anachelin 2, have been isolated and characterized. mdpi.comepfl.ch These are understood to be dehydration products of this compound. nih.govmdpi.comiosrjournals.org The structural difference lies in the terminal group of the polyketide moiety: while this compound possesses a terminal salicylamide, Anachelin 1 and 2 are terminated by an oxazoline (B21484) ring. nih.govscispace.commdpi.comiosrjournals.org This oxazoline ring is formed when the carboxyl group of salicylic acid condenses with the 6-amino group of the polyketide chain. researchgate.net Additionally, two ester isomers of this compound, where the salicylic acid is attached to different hydroxyl groups on the polyketide backbone, have also been reported. chimia.chlookchem.com

CompoundTerminal Group on Polyketide MoietyRelationship to this compound
This compound Salicylamide nih.goviosrjournals.orgBiologically active form nih.govmdpi.com
Anachelin 1 Oxazoline ring nih.govscispace.comiosrjournals.orgDehydration product mdpi.comiosrjournals.org
Anachelin 2 Oxazoline ring mdpi.comDehydration product/Isomer of Anachelin 1 mdpi.comchimia.ch

Advanced Spectroscopic Methods in Structural Determination

The definitive elucidation of this compound's complex structure was accomplished through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netnih.gov These methods were essential not only for determining the connectivity of the atoms but also for understanding the molecule's three-dimensional shape in solution.

NMR spectroscopy has been a particularly powerful tool for analyzing the solution structure of this compound. chimia.ch Techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) provided evidence for a compact, folded conformation in an aqueous environment. chimia.chchimia.ch

The analysis of interresidual Nuclear Overhauser Effects (NOEs) revealed key spatial proximities between different parts of the molecule. chimia.ch These data strongly support the formation of a β-turn structure within the central L-Thr-D-Ser-L-Ser tripeptide. chimia.chchimia.ch The presence of the D-Serine residue at the second position (i+1) of the turn is known to promote such a conformation. chimia.ch This folded structure is believed to be stabilized by contributions from the cationic tetrahydroquinolinium ring and the polyhydroxylated amino acid of the polyketide chain. chimia.ch This pre-organized conformation likely facilitates efficient iron binding by aligning the catechol and salicylate (B1505791) groups, thus lowering the energetic barrier for chelation. chimia.ch

NMR ExperimentFindingStructural Implication
ROESY Observation of several interresidual NOEs. chimia.chchimia.chIndicates a compact and folded solution structure. chimia.chchimia.ch
Key NOEs Cross-strand NOE between the THQ methyl group and the H–C(α) of the Atha unit. chimia.chProximity between the alkaloid and polyketide moieties.
Key NOEs NOE between the amide proton (NH) of Thr and the α-proton (H-Cα) of D-Ser. chimia.chEvidence for a β-turn involving D-Ser at the (i+1) position. chimia.chchimia.ch

Mass Spectrometry Techniques for Molecular Composition

The determination of the molecular composition of this compound has been significantly aided by various mass spectrometry (MS) techniques. nih.gov Mass spectrometry is a powerful analytical method for identifying unknown compounds and elucidating molecular structure by measuring the mass-to-charge ratio (m/z) of ions. premierbiosoft.com For complex natural products like siderophores, soft ionization techniques are particularly valuable as they require small sample sizes and can analyze intact metal complexes. nih.gov

Several advanced MS methods have been employed in the study of anachelins and related cyanobacterial siderophores. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common approach for the structural characterization of these compounds. nih.gov Imaging mass spectrometry using Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) has also been utilized to map the spatial distribution of this compound in cyanobacterial cultures, where it was detected at an m/z of 761. scielo.brsemanticscholar.org Furthermore, high-resolution mass spectrometry, such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), has been instrumental in determining the precise molecular formula for related complex siderophores. jst.go.jp

These techniques collectively provide critical data on molecular weight and elemental composition, which are foundational steps in the complete structural elucidation of the molecule.

Mass Spectrometry TechniqueApplication to this compound & Related SiderophoresKey Findings
Electrospray Ionization (ESI-MS)General structural characterization of siderophores. nih.govProvides molecular weight information and fragmentation patterns for structural clues.
Matrix-Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF)Imaging and detection of Anachelin in cyanobacterial colonies. scielo.brObserved Anachelin at a mass-to-charge ratio (m/z) of 761. scielo.brsemanticscholar.org
High-Resolution Mass Spectrometry (e.g., HRFAB-MS)Determination of the precise molecular formula of related siderophores. jst.go.jpEnables the calculation of exact elemental composition from highly accurate mass measurements.

Conformational Analysis in Aqueous Solution

The three-dimensional structure of a molecule in solution, or its conformation, is critical to its biological function. For flexible molecules like this compound, conformational analysis reveals the preferred spatial arrangements of atoms. chemistrysteps.com This analysis for complex biomolecules in an aqueous environment is often accomplished using advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY). nih.gov This technique measures through-space interactions between protons, allowing for the deduction of their relative proximity and thus the molecule's conformation.

Stereochemical Assignment and Absolute Configuration Confirmation

The absolute stereochemistry of the anachelins was determined by applying methods such as the Boc-phenylglycine method and Mosher's method to degradation products. researchgate.net These experiments established the specific configurations for the two unique, non-peptidic units:

The 1,1-dimethyl-3-amino-1,2,3,4-tetrahydro-6,7-dihydroxyquinolinium (Dmaq) unit was found to have an S configuration at its C3 chiral center. researchgate.net

The 6-amino-3,5,7-trihydroxyheptanoic acid (Atha) polyketide unit was determined to have a 3R, 5S, 6S configuration. researchgate.net

The central tripeptide core was identified as consisting of L-Thr, D-Ser, and L-Ser. researchgate.net

The unambiguous confirmation of both the relative and absolute configurations of this compound was ultimately provided by its total synthesis. acs.orgscispace.com This process involved stereodivergent routes, particularly for the polyketide fragment, which allowed for the synthesis of different stereoisomers and comparison with the natural product to verify the correct structure. ua.es

Structural UnitChiral Center(s)Assigned Absolute ConfigurationMethod of Determination
Tripeptide CoreThreonine (α-carbon)L (S)Chemical Degradation/Analysis researchgate.net
Serine (α-carbon, position 1)D (R)Chemical Degradation/Analysis researchgate.net
Serine (α-carbon, position 2)L (S)Chemical Degradation/Analysis researchgate.net
Atha (6-amino-3,5,7-trihydroxyheptanoic acid)C3RSpectroscopic Analysis (Mosher's, etc.), Total Synthesis researchgate.net
C5SSpectroscopic Analysis (Mosher's, etc.), Total Synthesis researchgate.net
C6SSpectroscopic Analysis (Mosher's, etc.), Total Synthesis researchgate.net
Dmaq (dihydroxyquinolinium)C3SBoc-phenylglycine Method, Total Synthesis researchgate.net

Biosynthesis of Anachelin H

Genetic Basis of Anachelin H Production in Cyanobacteria

The blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of genes responsible for producing a specific secondary metabolite.

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

Bioinformatic analysis of the Anabaena cylindrica PCC 7122 genome has led to the identification of a substantial 34 kb-long NRPS/PKS gene cluster believed to be responsible for anachelin biosynthesis. researchgate.netnih.gov This cluster comprises approximately 20 genes, a finding that aligns with the predicted complexity of the anachelin structure. nih.govresearchgate.net The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database assigns the accession number BGC0002532 to the anachelin BGC from Anabaena cylindrica PCC 7122. secondarymetabolites.org Similar gene clusters have been identified in other cyanobacteria, suggesting a wider distribution of anachelin-like siderophore production. nih.gov For instance, a BGC with 60% similarity to the anachelin cluster has been found in Chlorogloeopsis sp. ULAP02. frontiersin.org The presence of these BGCs highlights the genetic potential of cyanobacteria to produce a diverse array of bioactive compounds. nih.gov

The anachelin BGC in Anabaena cylindrica PCC 7122 contains genes predicted to encode all the necessary enzymatic machinery for the assembly of the molecule. researchgate.net This includes genes for the synthesis of the salicylate (B1505791) starter unit, the NRPS modules for the peptide backbone, the PKS modules for the polyketide chain, and enzymes for the formation of the unique 1,1-dimethyl-3-amino-1,2,3,4-tetrahydro-6,7-dihydroxyquinolinium (Dmaq) moiety. researchgate.netnih.gov

Bioinformatic Approaches to Gene Annotation and Pathway Prediction

Bioinformatic tools have been instrumental in dissecting the anachelin BGC and predicting the biosynthetic pathway. nih.gov By analyzing the DNA sequence, researchers can identify open reading frames (ORFs) and annotate their putative functions based on homology to known enzymes. researchgate.net For the anachelin cluster, this has involved identifying genes encoding NRPS and PKS domains, as well as tailoring enzymes like hydrolases and oxidoreductases. nih.govresearchgate.net

The predicted functions of the genes within the cluster are largely consistent with the proposed biosynthetic steps for anachelin. nih.gov For example, the identification of four candidate genes for the creation of the salicylate starter unit and two PKS genes that could add malonyl groups supports the hypothesized assembly of the polyketide portion. nih.gov Similarly, the NRPS architecture deduced from the gene cluster corresponds to the L-Thr-D-Ser-L-Ser peptide sequence found in anachelin. researchgate.net The presence of genes potentially involved in the production of the Dmaq unit further strengthens the link between this BGC and anachelin synthesis. researchgate.net

Enzymatic Pathways and Assembly Logic

The synthesis of this compound is a prime example of a hybrid NRPS-PKS pathway, where two distinct enzymatic systems collaborate to construct a complex natural product. mdpi.comnih.gov This modular assembly line approach allows for the incorporation of both amino acid and carboxylic acid building blocks. biorxiv.orgnih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Components

The peptide core of anachelin, consisting of L-threonine, D-serine, and L-serine, is assembled by a multi-domain NRPS enzyme. researchgate.netmdpi.comnih.gov NRPSs are large, modular enzymes where each module is responsible for the incorporation of a single amino acid into the growing peptide chain. mdpi.comiosrjournals.org A typical NRPS module contains several key domains:

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module. mdpi.com

The NRPS gene architecture within the anachelin BGC is in agreement with the assembly of the L-Thr-D-Ser-L-Ser tripeptide. researchgate.net

Polyketide Synthase (PKS) Components

The polyketide portion of anachelin is synthesized by a PKS system. mdpi.comnih.gov Similar to NRPSs, PKSs are modular enzymes that catalyze the sequential condensation of small carboxylic acid units, typically malonyl-CoA or its derivatives. biorxiv.org The core domains of a PKS module include:

Acyltransferase (AT) domain: Selects and loads the extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein.

Acyl Carrier Protein (ACP) domain: Carries the growing polyketide chain.

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction, extending the polyketide chain.

In the proposed biosynthesis of anachelin, the synthesis is initiated with a salicylate starter unit. mdpi.comnih.gov This is then elongated by the condensation of two malonyl groups via PKS modules. mdpi.comnih.gov

Hybrid NRPS-PKS Assembly Line Mechanisms

The biosynthesis of this compound showcases a seamless integration of the NRPS and PKS assembly lines. mdpi.com The process is thought to begin with the polyketide portion. mdpi.comnih.gov L-serine condenses with salicylic (B10762653) acid on an initial NRPS module, followed by cyclization to form an oxazoline (B21484) ring. mdpi.comnih.gov The pathway then switches to a PKS module, where the intermediate is elongated. mdpi.comnih.gov Following this polyketide extension, the assembly line reverts to NRPS modules to attach the tripeptide sequence L-Thr-D-Ser-L-Ser. mdpi.comnih.gov

This hybrid system allows for the creation of a structurally diverse molecule that would not be possible through either pathway alone. The precise mechanisms of intermediate transfer between the PKS and NRPS components are a key area of ongoing research, with evidence suggesting complex protein-protein interactions facilitate this trafficking. biorxiv.org The final step in the biosynthesis is the attachment of the unique tetrahydroquinolinium chromophore, which itself is the product of a complex enzymatic cascade. nih.gov

Chemical Synthesis and Analog Design of Anachelin H

Total Synthesis Strategies

The total synthesis of Anachelin H has been approached through several distinct strategies, each with its own merits in terms of efficiency and stereochemical control. These approaches have been crucial in confirming the absolute and relative stereochemistry of the natural product. nih.govacs.org

First Generation Total Synthesis Approaches

The initial forays into the total synthesis of this compound were characterized by a linear and stereodivergent strategy. epfl.ch A primary goal of these early efforts was to elucidate the correct stereochemical configuration of the four stereogenic centers within the polyketide fragment. ua.es One of the first reported total syntheses commenced from L-serine and utilized a stereodivergent approach to produce all potential diastereoisomers of the polyketide segment. epfl.ch This methodical synthesis and comparison with the natural product were instrumental in establishing its definitive configuration. epfl.ch

Biomimetic Total Synthesis Routes

Inspired by the proposed biosynthetic pathway of this compound, researchers developed biomimetic total synthesis routes. nih.govlookchem.com This strategy aimed to mimic the natural formation of the molecule, potentially offering a more efficient and elegant synthesis. A key aspect of the proposed biogenesis of the distinctive tetrahydroquinolinium chromophore involves a C-terminal tyrosine residue undergoing oxidation, reductive amination, and methylation to form a dopamine (B1211576) derivative. lookchem.com This intermediate is then thought to be enzymatically oxidized to an ortho-quinone, which undergoes a spontaneous aza-annulation to form the anachelin chromophore. lookchem.com

In the laboratory, this biomimetic approach was validated through a second-generation synthesis. acs.org A pivotal step in this route was the enzymatic conversion of N,N-dimethyltyramine to the anachelin chromophore, a reaction catalyzed by the enzyme tyrosinase. nih.govacs.org This biomimetic strategy, featuring a tellurium-mediated oxidative aza annulation as a key step, proved to be more streamlined than the first-generation approaches. epfl.chlookchem.com It not only provided a shorter route to this compound but also lent experimental support to the hypothesized biogenetic pathway. acs.org

Convergent Synthesis from Pre-formed Fragments

One such convergent synthesis described the preparation of the fully protected peptide, polyketide, and alkaloid fragments. researchgate.netresearchgate.net The effectiveness of this strategy was demonstrated through experiments that illustrated the successful coupling of these pre-formed fragments. researchgate.netresearchgate.netrsc.org This approach not only facilitates the synthesis of the natural product itself but also enables more efficient biological studies on the individual fragments. rsc.orgnih.gov

Synthetic Methodologies for Fragment Construction

The successful total synthesis of this compound relies on the efficient and stereocontrolled construction of its constituent fragments. Researchers have developed specialized methodologies to address the unique synthetic challenges posed by the polyketide and peptide portions of the molecule.

Polyketide Fragment Stereoselective Synthesis

The stereoselective synthesis of the polyketide fragment, which contains multiple stereocenters, has been a central challenge. Various methods have been employed to control the stereochemistry during its construction.

In one approach, a stereodivergent synthesis starting from L-Serine was used to generate all possible diastereoisomers, which was crucial for determining the correct configuration. epfl.ch Another strategy utilized a cross-metathesis and an intramolecular oxa-Michael reaction as key steps to establish the desired stereochemistry. researchgate.netresearchgate.netrsc.org The synthesis of the key hydroxy keto ester intermediate for the polyketide segment was achieved via a vinylogous Mukaiyama aldol (B89426) reaction, starting from commercially available Z-Ser(OH)-OH. acs.org

Starting MaterialKey ReactionsTarget FragmentReference
L-SerineStereodivergent synthesisAll possible polyketide diastereoisomers epfl.ch
Amino acidsCross-metathesis, Intramolecular oxa-Michael reactionPolyketide fragment researchgate.netresearchgate.netrsc.org
Z-Ser(OH)-OHVinylogous Mukaiyama aldol reactionHydroxy keto ester intermediate acs.org

Peptide Fragment Synthesis via Liquid Phase Techniques

The synthesis of the tripeptide fragment of this compound, consisting of L-Thr, D-Ser, and L-Ser, has been accomplished using liquid-phase peptide synthesis (LPPS). researchgate.netresearchgate.netrsc.orgresearchgate.net LPPS offers advantages over solid-phase peptide synthesis (SPPS) in certain contexts, such as potentially higher crude purity and easier scalability, although the separation of intermediates can be more challenging. nih.gov In the synthesis of the this compound peptide fragment, standard liquid-phase coupling techniques were employed to sequentially link the amino acid residues. researchgate.netresearchgate.netrsc.org The use of natural amino acids as starting materials for all fragments, including the peptide, makes these synthetic routes relatively inexpensive and potentially scalable. rsc.orgrsc.org

Alkaloid Chromophore Oxidative Cyclization Methodologies

The synthesis of this compound's unique tetrahydroquinolinium chromophore is a focal point of its total synthesis. This structural feature, a dihydroxy-dihydro-benzo-isoquinolinone core, is biosynthetically derived from a C-terminal tyrosine which is converted to a dopamine derivative. nih.gov A key approach to forming this chromophore in the lab is through biomimetic oxidative cyclization. nih.govacs.org

Several methodologies have been successfully employed:

Enzymatic Oxidation: A pivotal biomimetic strategy uses the enzyme tyrosinase to catalyze the cyclization. lookchem.comthieme-connect.com This enzyme oxidizes a catechol precursor, such as a dopamine derivative, into an ortho-quinone. nih.govlookchem.com This intermediate then undergoes a spontaneous intramolecular aza-annulation to form the final chromophore. nih.govlookchem.comthieme-connect.com Interestingly, the anachelin chromophore itself has been shown to act as an activator for tyrosinase, facilitating its own formation. acs.orgacs.org

Chemical Oxidation: Non-enzymatic methods have also been developed. One effective approach uses dianisyltellurium oxide as a mild oxidant to achieve the aza-annulation of a catechol precursor, providing the cyclized product in good yields. lookchem.comthieme-connect.com Other chemical oxidants, such as potassium ferricyanide, have also been utilized to achieve the oxidative cyclization of a protected catechol derivative to form the alkaloid fragment. researchgate.net Stronger oxidizing agents were often found to be unsuitable, leading to decomposition of the starting material. thieme-connect.com

These methodologies underscore the delicate nature of the precursor molecules and the necessity for mild, controlled oxidation to successfully construct the complex anachelin chromophore. thieme-connect.com

Design and Synthesis of this compound Analogs for Research

To investigate the structure-activity relationships (SAR) of this compound, researchers have designed and synthesized a variety of analogs. These studies are crucial for understanding which parts of the molecule are essential for its biological functions, such as iron chelation and transport. epfl.chnih.gov

Key modifications have targeted different domains of the molecule:

Chromophore Analogs: Simplified analogs of the catecholate chromophore have been prepared to determine the minimal structural requirements for functions like surface binding. epfl.ch For instance, analogs featuring a dimethylaminomethylene unit were found to be ineffective for creating protein-resistant surfaces, whereas those derived from dopamine or a bisdopamine unit were highly efficient. epfl.ch

Peptide and Polyketide Modifications: The complex peptide and polyketide fragments have been synthesized using techniques like liquid-phase peptide synthesis and cross-metathesis, allowing for the creation of analogs with altered backbones or stereochemistry. researchgate.net These analogs help to probe the conformational requirements for biological activity.

The table below summarizes some of the research-driven designs of this compound analogs.

Analog ClassStructural ModificationResearch PurposeKey Findings
Chromophore Analogs Replacement of the quaternary ammonium (B1175870) group with a dimethylaminomethylene unit.To assess the importance of the chromophore structure for surface binding and antifouling properties.Analogs with the dimethylaminomethylene unit showed no antifouling properties. epfl.ch
Chromophore Analogs Use of an ammonium-derived dopamine or a divalent bisdopamine unit.To identify effective anchor groups for creating protein-resistant surfaces.These analogs were highly efficient in generating antifouling surfaces. epfl.ch
Simplified Analogs Synthesis of the isolated, fully protected peptide, polyketide, and alkaloid fragments.To develop a convergent synthetic strategy and study the properties of individual fragments.The permanent quaternary ammonium group in the alkaloid chromophore renders it much more stable against oxidation. researchgate.net

These synthetic efforts provide essential tools for dissecting the molecule's function and have led to the identification of analogs with enhanced or modified activities. nih.gov

Development of this compound Conjugates for Specific Applications

The ability of this compound to be recognized and transported into bacterial cells has made it an attractive candidate for the "Trojan horse" strategy. escholarship.orgfrontiersin.orgamr-insights.eu This approach involves linking the siderophore to another molecule, such as an antibiotic, to facilitate its entry into target pathogens. researchgate.netnih.gov

Antibiotic Conjugates: By attaching an antibiotic to the this compound siderophore, the resulting conjugate can hijack the bacterium's iron uptake machinery. frontiersin.orgnih.gov This strategy aims to overcome drug resistance by ensuring the antibiotic payload is delivered effectively inside the cell. amr-insights.eu A notable example is the conjugation of the anachelin chromophore to the glycopeptide antibiotic vancomycin (B549263). epfl.chresearchgate.net This conjugate, linked via a polyethylene (B3416737) glycol (PEG) spacer, was used to create antimicrobial surfaces, demonstrating the potential for this approach in developing functional biomaterials for medical implants and devices. epfl.ch

Fluorescent Probes: To visualize and study the iron uptake process itself, fluorescently labeled this compound conjugates have been developed. uzh.chnih.gov By attaching a fluorescent dye, researchers can track the siderophore's journey into and within living bacterial cells using fluorescence microscopy. uzh.ch These probes are invaluable for mechanistic studies of siderophore transport and localization.

The development of these conjugates highlights the versatility of the this compound scaffold as a molecular carrier for both therapeutic and research applications.

Conjugate TypeAttached MoleculeLinker Type (if specified)Application
Antibiotic Conjugate VancomycinPolyethylene glycol (PEG)Creation of antimicrobial surfaces to prevent infections. epfl.chresearchgate.net
Research Probe Fluorescent DyeNot specifiedTo visualize and study quorum sensing receptors and bacterial iron uptake mechanisms in live cells. uzh.ch

Biological Functions and Molecular Mechanisms of Anachelin H

Siderophore Functionality and Iron Acquisition

The principal and most well-understood role of Anachelin H is that of a siderophore—a low-molecular-weight chelator secreted to acquire iron, an essential nutrient that is often biologically unavailable in aquatic systems. epfl.chnih.gov The high iron requirement of cyanobacteria, necessary for critical processes like photosynthesis and nitrogen fixation, underscores the importance of efficient iron uptake mechanisms. nih.govnih.gov

This compound is classified as a catecholate-type siderophore, a group known for its high affinity for ferric iron (Fe³⁺). mdpi.comiosrjournals.orgnih.gov Its remarkable structure features distinct domains responsible for binding iron. The key ligand-binding sites are a catechol diamine group, located on a unique tetrahydroquinolinium-derived chromophore, and a terminal salicylamide (B354443) group on the polyketide portion of the molecule. chimia.chmdpi.comiosrjournals.orgepfl.ch These catecholate and salicylate (B1505791) moieties are the primary points of interaction for chelating Fe³⁺. chimia.ch

The molecule's architecture also includes a tripeptide segment (L-Thr-D-Ser-L-Ser) that links the main functional groups. chimia.chresearchgate.net While not directly binding iron, this peptide backbone is thought to induce a folded, compact conformation, such as a β-turn, which pre-organizes the chelating groups, thereby facilitating a more efficient and entropically favorable iron-binding process. chimia.ch

The interaction between this compound and iron is adaptable to environmental conditions. Research indicates that at physiological pH, this compound can form several different complexes with iron. mdpi.comiosrjournals.org These include mono-, bis-, and tris-anachelin-iron complexes, corresponding to one, two, or three siderophore molecules binding to a single iron ion. mdpi.comiosrjournals.org The specific stoichiometry that predominates under the severe iron-limited conditions typically found in nature is not yet definitively known. mdpi.com

Under conditions of iron scarcity, Anabaena cylindrica synthesizes and releases this compound into its extracellular environment to capture iron. nih.govscienceandnature.org Once the this compound-iron complex is formed, it is recognized and transported into the cyanobacterial cell, likely via a specific surface receptor protein designed to identify the iron-bound siderophore. nih.govjmb.or.kr Inside the cell, the iron is released from the complex for use in vital metabolic pathways. This entire process is a critical component of the organism's iron homeostasis, ensuring a steady supply of this essential element despite its low external bioavailability. nih.gov

Stoichiometry of Anachelin-Iron Complexation

Allelopathic Interactions in Aquatic Ecosystems

Beyond its role in nutrient acquisition, this compound serves as a potent allelochemical, influencing the microbial community structure by inhibiting competitors. This dual-action strategy provides a significant ecological advantage to the producing cyanobacterium. researchgate.net

This compound has been shown to possess a dual mode of action by not only promoting the growth of its own species but also actively suppressing the growth of competing primary producers, such as chlorophytes (green algae). researchgate.netresearchgate.net This allelopathic inhibition gives Anabaena cylindrica a distinct competitive edge in the struggle for resources. researchgate.net This mechanism is believed to be a contributing factor in the development and dominance of cyanobacterial blooms in both freshwater and marine environments. researchgate.net

The molecular basis for the allelopathic activity of this compound is intrinsically linked to its primary function as a high-affinity iron chelator. By effectively sequestering the limited bioavailable iron in the environment, this compound makes this critical nutrient inaccessible to other microorganisms that lack the specific transport systems to utilize the anachelin-iron complex. researchgate.net This nutrient-deprivation strategy is the core of its inhibitory effect.

The molecule's potent iron-binding capacity is a result of its composite structure, which includes the alkaloid-derived catechol and the polyketide-derived salicylate group. chimia.chmdpi.com Therefore, the allelopathic effect is not attributed to a single fragment in isolation but to the collective action of the entire molecule's iron-chelating architecture. This elegant molecular strategy allows the cyanobacterium to simultaneously address two major ecological challenges—nutrient limitation and inter-species competition—with a single compound. researchgate.netresearchgate.net

Research Findings on this compound

Functional Aspect Key Research Finding Mechanism Reference(s)
Iron Acquisition Acts as a catecholate-type siderophore for Anabaena cylindrica.Chelates Fe³⁺ using catechol and salicylate moieties. chimia.chepfl.ch nih.gov, mdpi.com, nih.gov
Molecular Conformation The tripeptide linker may induce a β-turn structure.Facilitates a compact conformation for efficient iron binding. chimia.ch chimia.ch
Iron Complex Stoichiometry Forms mono-, bis-, and tris-anachelin-iron complexes.The prevalent form in nature is currently unknown. mdpi.com mdpi.com, iosrjournals.org
Allelopathy Inhibits the growth of competing green algae (chlorophytes).Sequesters available iron, making it inaccessible to competitors. researchgate.net researchgate.net, researchgate.net
Ecological Impact Provides a competitive advantage to the producing cyanobacterium.May contribute to the formation of harmful algal blooms. researchgate.net researchgate.net

Inhibitory Effects on Competing Algal Species

Antimicrobial Activities

This compound has demonstrated a range of antimicrobial effects, although its activity is generally considered moderate and specific. innovareacademics.inacs.org

Research involving the total synthesis of this compound included its evaluation against a panel of eleven bacterial and fungal pathogens. nih.govacs.org The compound exhibited moderate and specific antibiotic activity against the Gram-negative bacterium Moraxella catarrhalis. nih.govacs.orgepfl.ch The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. acs.orgnih.gov Other evaluations have noted a generally limited antibacterial spectrum. nih.govmdpi.com

CompoundTarget OrganismActivity (MIC)Source Organism
This compoundMoraxella catarrhalis32 µg/mLAnabaena cylindrica CCAP/2A

The antimicrobial properties of this compound are thought to stem from a dual mode of action, reflecting its complex hybrid structure.

Iron Sequestration: As a catecholate siderophore, the primary and most understood function of this compound is to chelate iron with high affinity. scispace.comresearchgate.net In environments where iron is a limiting nutrient, this compound is secreted to sequester available iron, making it inaccessible to competing microorganisms and thereby inhibiting their growth. epfl.ch

Allelopathic Effects: this compound also exhibits an inhibitory effect on the growth of certain competing green algae, such as Kirchneriella contorta and Chlamydomonas reinhardtii. nih.gov This activity has been observed even under iron-replete conditions, indicating a mechanism independent of simple iron competition. nih.gov Research suggests that this allelopathic function is dependent on the polyketide fragment of the molecule, which is not directly involved in iron chelation. nih.govmdpi.com

Spectrum of Antibacterial Activity

Antiviral Activities

Recent computational studies have identified this compound as a potential antiviral agent, with a specific target identified within the replication pathway of the Human Immunodeficiency Virus (HIV).

In a virtual screening study utilizing machine learning, this compound was identified from a library of cyanobacterial secondary metabolites as a compound with potential antiviral activity. nih.gov To validate this prediction, HIV-1 Reverse Transcriptase (HIV-1 RT) was selected as a molecular target. nih.gov Specifically, the RNase H domain of HIV-1 RT was identified as the potential binding site. nih.govresearchgate.net The RNase H enzyme plays a critical role in the viral life cycle by hydrolyzing the RNA template from the RNA-DNA hybrid during reverse transcription, a necessary step for the synthesis of viral DNA. nih.govresearchgate.net Inhibition of this domain can disrupt viral replication. nih.gov

To investigate the interaction between this compound and its proposed target, molecular docking experiments were performed. nih.gov The results of these simulations provided evidence for a strong interaction between this compound and the viral enzyme.

The key findings from the docking analysis include:

this compound formed relatively robust non-covalent bonding interactions with the RNase H active site on HIV-1 RT. nih.govmdpi.com

The interaction was characterized by the formation of hydrogen bonds with key atoms within the enzyme's active site. nih.gov

A notable interaction involved the formation of hydrogen bonds with a hydrogen atom of the guanidine (B92328) nitrogen in the amino acid residue ARG448 of the RNase H binding pocket. nih.gov

These molecular docking results support the hypothesis that this compound has the potential to act as an inhibitor of HIV-1 RT RNase H, providing a structural basis for its predicted antiviral activity. nih.govresearcher.life

CompoundViral TargetBinding SiteKey Interaction
Anachelin-HHIV-1 Reverse Transcriptase (HIV-1 RT)RNase H Active SiteHydrogen bonding with ARG448

Target Identification in Viral Replication Pathways

Enzymatic Modulation and Activation Properties

Beyond its antimicrobial and potential antiviral roles, this compound, or more specifically its chromophore, has been shown to modulate enzymatic activity. During a biomimetic synthesis of the compound, it was discovered that the anachelin chromophore can function as an activator for the enzyme tyrosinase . nih.govacs.orgresearchgate.net This activation was observed during the enzymatic conversion of N,N-dimethyltyramine into the anachelin chromophore, demonstrating a direct interaction between the molecule and the enzyme that enhances the enzyme's catalytic function. nih.govacs.org

Anachelin Chromophore as a Tyrosinase Activator

This compound is a siderophore, a small molecule secreted by microorganisms like the cyanobacterium Anabaena cylindrica to sequester iron. epfl.chnih.govlibretexts.org Its structure is a fascinating combination of polyketide, peptide, and alkaloid fragments. epfl.chnih.gov Research has revealed that a specific part of this molecule, the anachelin chromophore, functions as a tyrosinase activator. researchgate.netnih.govacs.org

This activation is intrinsically linked to the biosynthesis of anachelin itself. nih.govnih.gov Studies involving the enzymatic conversion of N,N-dimethyltyramine demonstrated that the product of this reaction, the anachelin chromophore, serves to activate the enzyme tyrosinase. researchgate.netacs.org This indicates a form of product-based activation, where the molecule being synthesized enhances the activity of the enzyme responsible for its creation. The biologically active form is believed to be this compound, with related compounds like anachelin 1 and 2 likely being byproducts formed during laboratory extraction processes under dehydrating conditions. nih.govnih.gov

Mechanistic Insights into Enzyme Regulation

The regulation of tyrosinase by the anachelin chromophore has been the subject of detailed mechanistic studies. The proposed mechanism for the formation of the chromophore, and thus the activation of the enzyme, begins with the oxidation of a catechol diamine substrate, a precursor to the chromophore, by tyrosinase. epfl.chnih.govnih.gov

This enzymatic oxidation yields a highly reactive intermediate known as an o-quinone. nih.gov Following its formation, this intermediate undergoes a spontaneous intramolecular aza-annulation—a ring-forming reaction involving a nitrogen atom—and subsequent tautomerization to generate the final anachelin chromophore. nih.gov This process corroborates the hypothesis that a catechol oxidase enzyme like tyrosinase is involved in the biosynthesis of anachelin. asm.org

Further insight into the reaction pathway was gained through spectrophotometric monitoring, which suggested the transient formation of a spiro five-membered ring intermediate. This alternative structure is thought to arise from a 1,4-addition reaction to the o-quinone. nih.gov

Kinetic studies on a model substrate designed to mimic the natural biogenetic precursor revealed that the tyrosinase-catalyzed reaction follows Michaelis-Menten kinetics. nih.govresearchgate.net These experiments provided specific quantitative data on the efficiency of the enzymatic process.

Table 1: Michaelis-Menten Kinetic Parameters for Tyrosinase Action

Parameter Value Substrate
Km 8.66 mM Model Anachelin Precursor
kcat 123 s⁻¹ Model Anachelin Precursor

| Catalytic Efficiency (kcat/Km) | ~14.2 s⁻¹mM⁻¹ | Model Anachelin Precursor |

This interactive table summarizes the kinetic constants for the tyrosinase-catalyzed formation of the anachelin chromophore from a model precursor.

The catalytic efficiency for this reaction is noteworthy. It is only about 30-fold lower than the efficiency of tyrosinase with its natural and highly efficient substrate, L-DOPA. nih.gov This demonstrates that the formation of the anachelin chromophore is a biochemically favorable and efficient process, highlighting a sophisticated mechanism of enzyme regulation where a product directly activates its synthesizing enzyme.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Anachelin 1
Anachelin 2
N,N-dimethyltyramine

Structure Activity Relationship Sar Studies of Anachelin H

Correlating Structural Modifications with Functional Outcomes

The distinct modularity of Anachelin H allows for a targeted investigation into the specific roles of its three main fragments. mdpi.comnih.gov Research indicates that the different parts of the molecule are responsible for distinct activities. The catechol-bearing chromophore is primarily involved in iron binding and surface adhesion, the polyketide fragment is linked to allelopathic effects against competing microorganisms, and the central tripeptide (L-Thr-D-Ser-L-Ser) serves as a structural linker connecting the two functional ends. mdpi.comnih.govepfl.chiosrjournals.orgresearchgate.net

By systematically modifying these regions and observing the resultant changes in biological activity, researchers can map the functional contributions of specific structural motifs. This approach not only elucidates the natural roles of this compound but also provides a blueprint for designing synthetic analogs with tailored or enhanced properties.

Impact of Polyketide Moiety Alterations on Allelopathic Potency

The allelopathic activity of anachelin, which includes inhibiting the growth of competing green algae such as Kirchneriella contorta and Chlamydomonas reinhardtii, has been found to be dependent on its polyketide fragment. mdpi.comresearchgate.net This effect persists even under iron-rich conditions, suggesting a mode of action beyond simple iron sequestration. mdpi.comresearchgate.net

The naturally occurring structural variations of anachelin provide insight into the importance of the polyketide terminus. This compound features a terminal salicylamide (B354443) as part of its polyketide-derived structure, whereas related forms, anachelin 1 and anachelin 2, possess a terminal oxazoline (B21484) ring formed through a dehydration reaction. mdpi.comnih.gov It is proposed that this compound is the primary biologically active form, implying that the salicylamide structure is more functionally relevant than the cyclized oxazoline ring for its intended biological activities. mdpi.comnih.goviosrjournals.org

Table 1: Structural Variation in the Anachelin Polyketide Moiety and Biological Relevance
CompoundKey Structural Feature in Polyketide MoietyPostulated Biological RelevanceReference
This compoundTerminal SalicylamideConsidered the primary, biologically relevant product. mdpi.comnih.gov
Anachelin 1 / Anachelin 2Terminal Oxazoline RingConsidered dehydration artifacts formed from this compound. mdpi.comnih.gov

Influence of Chromophore and Peptide Regions on Iron Binding Affinity

The primary role of this compound as a siderophore—a molecule that binds and transports iron—is attributed to its unique chromophore. acs.org This fragment consists of a tetrahydroquinolinium-derived alkaloid featuring a catechol diamine group. mdpi.comnih.gov Catechol moieties are powerful iron chelators, and it is this functional group within the chromophore that is directly responsible for the high-affinity binding of ferric iron (Fe³⁺). mdpi.comnih.govepfl.ch The strength of this interaction is significant enough that at physiological pH, this compound can form mono-, bis-, and tris-anachelin-iron complexes. mdpi.comnih.goviosrjournals.org

The tripeptide core, comprising L-Thr, D-Ser, and L-Ser, acts as a structural scaffold that connects the iron-chelating chromophore to the allelopathic polyketide tail. mdpi.comnih.goviosrjournals.org While not directly involved in chelation, its integrity is essential for the correct positioning and presentation of the two functional end groups. The influence of specific amino acid substitutions within this peptide linker on iron-binding kinetics has not been extensively detailed, but its role as the covalent backbone of the entire hybrid molecule is structurally critical.

Structural Features Required for Surface Binding and Antifouling Properties

A significant area of SAR research for this compound has focused on the remarkable ability of its chromophore to bind strongly to metal oxide surfaces, such as titanium oxide (TiO₂). mdpi.comnih.govchimia.ch This property has been harnessed to develop novel antifouling surfaces. The strategy involves using the anachelin chromophore as a robust anchor to immobilize repellent polymers like polyethylene (B3416737) glycol (PEG) onto a surface, thereby preventing the adhesion of proteins and microorganisms. mdpi.comnih.govchimia.ch

SAR studies on synthetic analogs of the anachelin chromophore have identified key structural requirements for efficient surface binding and the generation of protein-resistant surfaces. A crucial feature is the quaternary ammonium (B1175870) group within the chromophore's aromatic system, which enhances oxidative stability and binding efficiency compared to simpler catechols like dopamine (B1211576) or L-DOPA. chimia.chcore.ac.uk

Detailed studies comparing various synthetic anchors revealed that:

Ineffective Anchors : Analogs featuring a dimethylaminomethylene unit failed to produce antifouling properties. epfl.ch

Effective Anchors : Analogs containing an ammonium-derived dopamine structure or a divalent bisdopamine unit were highly effective at creating stable, protein-resistant surfaces. epfl.ch

Table 2: SAR of Anachelin Chromophore Analogs for Antifouling Applications
Anchor MoietyKey Structural FeatureObserved Antifouling Property on TiO₂Reference
Anachelin ChromophoreQuaternary ammonium catecholExcellent binding, high protein resistance, and oxidative stability. epfl.chchimia.ch
Dopamine / L-DOPAPrimary amine catecholLess stable; forms melanin-like polymers; lower adlayer thickness. epfl.chchimia.ch
Analog with DimethylaminomethyleneTertiary amine catecholNo significant antifouling properties observed. epfl.ch
Analog with Ammonium-derived DopamineQuaternary ammonium catecholHighly efficient in achieving protein-resistant surfaces. epfl.ch
Analog with Divalent BisdopamineTwo catechol unitsHighly efficient in achieving protein-resistant surfaces. epfl.ch

Rational Design Principles for Enhanced Bioactivities

The SAR studies of this compound and its fragments have established clear principles for the rational design of new molecules with enhanced or targeted bioactivities.

Ecological Significance and Environmental Implications of Anachelin H

Contribution to Cyanobacterial Competitive Advantage and Dominance

The production of anachelin H provides Anabaena cylindrica and other producing cyanobacteria with a significant competitive edge, particularly in iron-limited waters. researchgate.netcdnsciencepub.com By releasing this compound into the environment, these cyanobacteria can effectively "scavenge" for iron, converting it into a soluble, bioavailable form that can be taken up by the cell. cdnsciencepub.compdx.edu This strategy allows them to thrive in conditions where other phytoplankton, which may lack such sophisticated iron acquisition systems, struggle to grow. cdnsciencepub.com

Furthermore, anachelin has been shown to possess allelopathic properties, meaning it can inhibit the growth of competing organisms. researchgate.net Studies have demonstrated that anachelin can suppress the growth of green algae such as Kirchneriella contorta and Chlamydomonas reinhardtii. researchgate.netnih.gov This inhibitory effect is not solely due to iron sequestration; the polyketide fragment of the anachelin molecule appears to play a direct role in its allelopathic activity, even in iron-replete conditions. researchgate.netnih.gov This dual functionality of iron acquisition and allelopathy likely contributes to the formation and dominance of cyanobacterial blooms in both marine and freshwater environments. researchgate.net

Potential Role in Biofilm Formation and Surface Colonization

The chemical structure of anachelin, particularly its catechol moiety, suggests a potential role in biofilm formation and the colonization of surfaces. epfl.chchimia.ch Catechol groups are known for their strong binding affinity to metal oxide surfaces. epfl.chnih.gov This property has led to investigations into the ability of anachelin and its derivatives to act as anchors for immobilizing other molecules onto surfaces like titanium oxide. epfl.chchimia.ch

While direct evidence for anachelin's role in initiating biofilm formation in its natural environment is still an area of active research, the principle that siderophores can mediate attachment to surfaces is established. nih.gov For benthic, or bottom-dwelling, cyanobacteria, the ability to adhere to substrates is crucial for competing for resources like light and space. chimia.ch The adhesive properties of anachelin could therefore be a significant factor in the ecological success of biofilm-forming cyanobacteria. chimia.ch

Interactions with Other Metal Ions and Nutrient Cycling

While this compound is primarily recognized for its high affinity for iron, siderophores are often capable of binding to other metal ions as well. nih.gov For instance, some cyanobacterial hydroxamate siderophores, a different class from the catecholate anachelin, have been shown to bind copper, potentially as a detoxification mechanism. nih.goviosrjournals.org Although specific studies on this compound's interaction with a wide range of metals are limited, the promiscuous binding capabilities of other siderophores suggest that this compound could also play a role in the cycling of other trace metals in aquatic ecosystems. acs.org

The production and breakdown of this compound and other siderophores contribute to the complex web of nutrient cycling. sciencepub.netaquacross.eu By chelating iron and potentially other metals, this compound influences their bioavailability, which in turn affects the growth and metabolic activities of the entire microbial community. nih.gov The intricate structure of anachelin, a hybrid of polyketide, peptide, and alkaloid components, represents a significant metabolic investment for the producing organism, suggesting that the cycling and potential recycling of this molecule are important ecological processes. mdpi.comchimia.ch

Implications for Aquatic Ecosystem Dynamics

Large-scale cyanobacterial blooms, which can be fueled by efficient iron acquisition strategies involving siderophores like this compound, have significant environmental consequences. lewisresearchlab.org These blooms can impact water quality, oxygen levels, and the health of aquatic organisms. Understanding the role of molecules like this compound is therefore crucial for managing and predicting the dynamics of aquatic ecosystems, particularly in the context of increasing eutrophication and climate change. lewisresearchlab.org

Table of Research Findings on this compound

Research Area Key Finding Organism(s) Studied Citation
Competitive Advantage Anachelin promotes the growth of Anabaena cylindrica while inhibiting competing green algae. Anabaena cylindrica, Kirchneriella contorta, Chlamydomonas reinhardtii researchgate.net
Allelopathy The polyketide portion of anachelin is involved in its inhibitory effect on other algae, independent of iron levels. Anabaena cylindrica, Kirchneriella contorta, Chlamydomonas reinhardtii researchgate.netnih.gov
Surface Binding The catechol group of anachelin allows it to bind strongly to metal oxide surfaces like titanium oxide. Anabaena cylindrica epfl.chchimia.ch

| Metal Ion Interaction | Anachelin is a catecholate siderophore primarily for iron acquisition, though other siderophore types can bind metals like copper. | Anabaena cylindrica | nih.goviosrjournals.org |

Table of Compounds Mentioned

Compound Name
This compound
Anachelin 1
Anachelin 2
Aerobactin
Anatoxin
Boromycin
Ciprofloxacin
Citric acid
Cyanobacterin
Cyanochelin A
Cylindrospermopsin
Desferroxamine B
Dopamine (B1211576)
Enterobactin
Fatuamide A
Ferrioxamine B
Leptochelins
Lusichelin A
Lusichelin B
Lusichelin C
Microcystin
Nostocarboline
Pyoverdin
Saxitoxin
Schizokinen
Scytonemin (B610753)
Synechobactin
Tartrolon
Vancomycin (B549263)

Emerging Research Directions and Applications of Anachelin H

Potential in Biomedical Research as Drug Leads

The complex structure and potent iron-binding capacity of Anachelin H and other siderophores have positioned them as promising candidates for biomedical applications, including the development of novel therapeutics. nih.gov

Development of Novel Antimicrobial Agents

Research has shown that this compound possesses antimicrobial properties. nih.gov The compound was evaluated against a panel of eleven bacterial and fungal pathogens and exhibited moderate antibiotic activity against Moraxella catarrhalis, a bacterium responsible for respiratory tract infections. nih.govacs.org The inhibitory effect of anachelin has also been observed against certain species of green algae, an effect that appears independent of iron availability, suggesting a mechanism beyond simple iron sequestration. nih.gov This has led to investigations into the specific structural components of this compound that contribute to its antimicrobial action. nih.gov

Microorganism Activity of this compound
Moraxella catarrhalisModerate antibiotic activity (32 µg/mL) nih.govacs.org
Kirchneriella contorta (green algae)Inhibitory effect nih.gov
Chlamydomonas reinhardtii (green algae)Inhibitory effect nih.gov
Bacillus subtilisActive when hybridized with vancomycin (B549263) on a surface nih.gov

Exploration as Antiviral Therapeutics

The potential of cyanobacterial secondary metabolites, including this compound, as antiviral agents is an emerging area of research. A recent study utilized machine learning models to screen a library of over 2000 cyanobacterial secondary metabolites for potential antiviral activity. mdpi.com In this computational screening, this compound was identified as a potential antiviral compound. mdpi.com

Molecular docking experiments were conducted to evaluate the binding affinity of these candidate compounds to the HIV-1 reverse transcriptase (HIV-1 RT). mdpi.comresearchgate.net Anachelin-H demonstrated the ability to form non-covalent bonds with the RNase H active site on HIV-1 RT, with a notable binding energy of -7.1 kcal/mol. mdpi.com Further in silico studies have also explored the inhibitory potential of this compound against key protein targets of SARS-CoV-2, the virus responsible for COVID-19. dost.gov.ph These computational findings suggest that this compound warrants further investigation through in vitro and in vivo studies to validate its potential as an antiviral therapeutic. mdpi.comdost.gov.ph

Viral Target Predicted Binding Affinity (this compound) Methodology
HIV-1 RT RNase H-7.1 kcal/mol mdpi.comMolecular Docking mdpi.com
SARS-CoV-2 Spike RBD for ACE2-7.4 kcal/mol dost.gov.phMolecular Docking dost.gov.ph
SARS-CoV-2 Spike RBD for GRP78-8.1 kcal/mol dost.gov.phMolecular Docking dost.gov.ph
SARS-CoV-2 RdRp-5.6 kcal/mol dost.gov.phMolecular Docking dost.gov.ph
SARS-CoV-2 3CLPRO-5.3 kcal/mol dost.gov.phMolecular Docking dost.gov.ph
SARS-CoV-2 PLPRO-7.0 kcal/mol dost.gov.phMolecular Docking dost.gov.ph

Investigations in Anticancer Research

The application of siderophores as anticancer agents is an area of active research, leveraging the increased iron requirement of rapidly proliferating cancer cells. nih.gov While direct studies on the anticancer activity of this compound are limited, the general strategy involves using siderophores to either chelate iron and induce iron starvation in cancer cells or to act as carriers for cytotoxic drugs, a "Trojan horse" approach. The potential for this compound in this area is suggested by its iron-chelating properties. researchgate.net However, specific experimental evidence for this compound's efficacy against cancer cell lines is not yet widely reported in the scientific literature.

Prospects in Antimalarial Research

The iron-chelating ability of siderophores has also led to their investigation as potential antimalarial drugs. nih.gov The malaria parasite, Plasmodium falciparum, has a high demand for iron, making it a potential target for iron-deprivation therapies. While the general concept of using siderophores to combat malaria is established, specific research focusing on this compound for this purpose is still in its early stages. researchgate.net There are currently no detailed published studies that have evaluated the in vivo or in vitro antimalarial efficacy of this compound.

Applications in Biomaterials Science and Surface Engineering

The unique chemical properties of this compound, particularly its catechol moiety, have opened up avenues for its use in materials science. epfl.ch

Fabrication of Functionalized Bio-interfaces

A significant area of research has been the use of the anachelin chromophore for surface modification. epfl.chnih.gov The catechol fragment of this compound has been shown to bind strongly to metal oxide surfaces, such as titania (TiO2) and glass. epfl.chnih.gov This property is similar to that of dopamine-derived compounds found in mussel adhesive proteins. nih.gov

This strong binding capability allows for the immobilization of other molecules onto these surfaces. For instance, polyethylene (B3416737) glycol (PEG) has been attached to the anachelin chromophore, and the resulting conjugate can be coated onto surfaces to make them resistant to protein adsorption and biofouling. nih.govresearchgate.net This has significant implications for the development of biocompatible materials for medical implants and devices. mdpi.com

Design of Novel Antifouling Materials

The accumulation of unwanted biological material on surfaces, known as biofouling, is a pervasive issue across various industries. This compound and its derivatives are at the forefront of research into creating surfaces that resist this process. chimia.ch The core principle lies in the strong binding affinity of the anachelin chromophore, the catechol-containing part of the molecule, to metal oxide surfaces like titanium oxide (TiO2). epfl.chchimia.ch This allows for the effective anchoring of antifouling agents, most notably polyethylene glycol (PEG), to these surfaces. epfl.chmdpi.com

The resulting PEG-anachelin conjugate creates a hydrated layer that acts as a physical barrier, preventing the adhesion of proteins and microorganisms, the initial step in biofilm formation. epfl.chaip.org Research has demonstrated that surfaces coated with an anachelin-PEG conjugate exhibit excellent protein resistance. epfl.chchimia.ch This approach offers a passive antifouling strategy, creating surfaces that are inherently repellent to biological matter. chimia.ch The strong, stable bond formed between the anachelin anchor and the metal oxide surface is a key advantage, offering durability. epfl.chchimia.ch

FeatureDescriptionSource
Anchoring Moiety Anachelin Chromophore (catechol-based) epfl.chnih.gov
Antifouling Agent Polyethylene Glycol (PEG) epfl.chmdpi.com
Mechanism Creation of a protein-resistant hydrated layer epfl.chaip.org
Substrate Metal oxides (e.g., Titanium Oxide) epfl.chchimia.ch
Application Prevention of biofilm formation mdpi.com

Advanced Immobilization Technologies for Biomolecules

The robust anchoring capability of anachelin extends beyond antifouling applications to the broader field of biomolecule immobilization. This technology is crucial for the development of functional biomaterials, biosensors, and medical implants. The anachelin chromophore serves as a versatile anchor to attach various biomolecules, including complex natural products, proteins, and DNA, to surfaces. epfl.chnih.gov

A notable example is the immobilization of the glycopeptide antibiotic vancomycin. epfl.chnih.gov By linking vancomycin to a surface via an anachelin-PEG linker, researchers have created antimicrobial surfaces. epfl.chnih.gov This "dip-and-rinse" procedure is operationally simple and offers a promising strategy for preventing nosocomial (hospital-acquired) infections associated with medical devices like implants, catheters, and stents. epfl.chnih.gov The anachelin-based immobilization preserves the biological activity of the attached molecule, as demonstrated by the retained antibacterial efficacy of the immobilized vancomycin. nih.gov This method presents a significant advantage over other immobilization techniques that can be harsh and may denature sensitive biomolecules. epfl.ch

Agricultural and Biotechnological Prospects

The iron-chelating properties of this compound position it as a valuable tool in agriculture and biotechnology, particularly in addressing the challenge of iron limitation, a common nutrient deficiency in soils. mdpi.com

Enhancement of Plant Iron Uptake and Growth Promotion

Iron is an essential micronutrient for plant growth, playing a critical role in photosynthesis and other metabolic processes. mdpi.comfrontiersin.org However, in many soils, iron is present in poorly soluble forms, making it unavailable for plant uptake. mdpi.com Siderophores like this compound can chelate, or bind, to ferric iron (Fe³⁺) in the soil, converting it into a soluble form that plant roots can absorb. frontiersin.orgiosrjournals.org

The application of cyanobacteria that produce siderophores, or the siderophores themselves, has been shown to enhance iron uptake in plants. researchgate.net This increased iron availability can lead to significant improvements in plant growth, including increased biomass and chlorophyll (B73375) content. researchgate.net By facilitating iron acquisition, this compound can act as a biostimulant, promoting healthier and more productive plants, especially in iron-deficient agricultural systems. mdpi.comfrontiersin.org

Sustainable Strategies in Agriculture

The use of this compound and other siderophores aligns with the principles of sustainable agriculture, which aims to enhance farm profitability while protecting the environment. farmraise.comwsu.edu By improving nutrient use efficiency, particularly for iron, these natural chelators can reduce the need for synthetic iron fertilizers, which can have negative environmental impacts. frontiersin.orgresearchgate.net

Incorporating siderophore-producing cyanobacteria into agricultural practices can contribute to a more circular bioeconomy. frontiersin.org These microorganisms can improve soil health and fertility, reduce reliance on chemical inputs, and promote biodiversity. researchgate.netblog.gov.uk The use of such bio-based solutions represents a move towards more environmentally friendly and resilient farming systems. frontiersin.org

Agricultural ApplicationMechanism of ActionPotential BenefitSource
Iron Biofortification Chelation of soil iron, increasing its bioavailabilityImproved plant iron nutrition and growth researchgate.netfrontiersin.orgiosrjournals.org
Biostimulant Promotion of plant growth and developmentIncreased crop yields and quality mdpi.comfrontiersin.org
Sustainable Fertilization Reduced need for synthetic iron fertilizersMinimized environmental impact wsu.eduresearchgate.net

Future Research Avenues and Methodological Advancements

The full potential of this compound is still being explored, and future research will likely focus on refining its applications and understanding its behavior in complex biological systems.

Advanced Analytical and Imaging Techniques for in situ Studies

To fully harness the capabilities of this compound, it is crucial to study its interactions and functions in its natural environment, or in situ. Advanced analytical and imaging techniques are essential for this purpose. ethz.ch Methods like Fourier transform infrared spectroscopy (FTIR) and fluorescence microscopy can be used to detect and monitor the attachment of siderophore-mediated bacterial cells to surfaces. nih.gov

Future research could employ a range of surface-sensitive techniques to characterize the formation and stability of anachelin-based coatings on various materials. ethz.ch These methods would provide valuable insights into the molecular-level interactions governing the antifouling and immobilization properties of this compound. Furthermore, developing techniques to visualize the uptake of anachelin-iron complexes by plants in situ would deepen our understanding of its role in plant nutrition and could lead to more effective agricultural applications.

Synthetic Biology Approaches for Optimized Production

The intricate structure of this compound, a molecular hybrid originating from distinct biosynthetic pathways, presents both challenges and opportunities for its production. scispace.comchimia.ch this compound is the product of a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. nih.goviosrjournals.org This complex assembly line is a prime target for synthetic biology interventions aimed at optimizing yield and generating novel analogues.

The biosynthesis of peptide-based siderophores like anachelin often involves these large, multi-domain enzymatic complexes where peptide bonds are formed in a modular, assembly-line fashion. nih.gov The proposed biosynthetic route for this compound begins with the condensation of L-Serine with salicylic (B10762653) acid on an initial NRPS module, followed by cyclization to form an oxazoline (B21484) ring. The intermediate is then passed to a PKS module and elongated by the condensation of two malonyl groups. nih.gov The final steps involve the attachment of a C-terminal tyrosine, which is converted to a dopamine (B1211576) derivative, and a subsequent enzymatic oxidation and annulation to form the characteristic tetrahydroquinolinium chromophore. nih.gov

Bioinformatic analysis has been instrumental in identifying the genetic blueprint for anachelin production. A cluster of 20 genes has been identified in Anabaena cylindrica PCC 7122 that is believed to be responsible for the synthesis of anachelin. nih.gov This discovery opens the door for heterologous expression and pathway engineering. By transferring this gene cluster into a more tractable host organism, it may be possible to overcome the slow growth and complex culture conditions of cyanobacteria, leading to more efficient and scalable production.

Furthermore, a biomimetic synthesis approach has demonstrated the enzymatic conversion of N,N-dimethyltyramine into the anachelin chromophore using the enzyme tyrosinase. nih.govacs.org This suggests that specific enzymes within the pathway could be targeted for optimization or used in cell-free synthesis systems to produce key fragments of the anachelin molecule. lookchem.com

Table 1: Proposed Biosynthesis Pathway for this compound

Step Biosynthetic Machinery Precursors/Intermediates Key Transformation
1 Non-Ribosomal Peptide Synthetase (NRPS) L-Serine, Salicylic Acid Condensation and cyclization to form an oxazoline ring. nih.gov
2 Polyketide Synthase (PKS) Malonyl-CoA (x2) Elongation of the polyketide chain. nih.gov
3 NRPS L-Thr, D-Ser, L-Ser Assembly of the tripeptide chain. nih.govresearchgate.net
4 NRPS Tyrosine Addition of C-terminal tyrosine. nih.gov

| 5 | Tailoring Enzymes (e.g., Tyrosinase) | Dopamine derivative | Oxidation and intramolecular aza annulation to form the tetrahydroquinolinium chromophore. nih.govlookchem.com |

In-depth Mechanistic Investigations at the Molecular Level

The function of this compound is multifaceted, extending beyond its primary role as an iron-scavenging siderophore. Its unique tripartite structure, consisting of an alkaloid chromophore, a polyketide arm, and a peptide backbone, gives rise to a dual mode of action. nih.govresearchgate.net

At the molecular level, the primary mechanism of this compound is iron (Fe³⁺) chelation. Evidence points to the catechol unit of the tetrahydroquinolinium chromophore and the salicylate (B1505791) group as the principal iron-binding sites. chimia.chepfl.ch The complex architecture is not merely a scaffold; NMR spectroscopic studies suggest that the tripeptide segment (L-Thr-D-Ser-L-Ser) induces a specific conformation, likely a β-turn. chimia.ch This "structural pre-organization" brings the distant iron-binding groups into proximity, which would entropically favor metal binding and lower the free energy required for Fe³⁺ complexation. chimia.ch

Beyond its siderophore function, this compound exhibits allelopathic properties, inhibiting the growth of competing microorganisms such as the green algae Kirchneriella contorta and Chlamydomonas reinhardtii. nih.govresearchgate.net Crucially, this inhibitory effect is observed even under iron-replete conditions, indicating a mechanism independent of simple iron sequestration. researchgate.net Research suggests that this allelopathic activity is dependent on the polyketide fragment of the molecule, as this part does not appear to be directly involved in iron chelation. nih.govresearchgate.net This dual-functionality illustrates a sophisticated molecular strategy employed by Anabaena cylindrica to address both nutrient acquisition and competition within its environment. researchgate.net

The anachelin chromophore itself has been shown to be a tyrosinase activator, a finding from biomimetic synthesis studies. nih.govacs.org This suggests a potential feedback mechanism or a more complex regulatory role within the producing organism. Further research is needed to elucidate the full spectrum of molecular interactions and their biological consequences.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling have emerged as powerful tools for investigating the complex structure and function of this compound. chimia.chimusic.fr These in silico approaches provide predictive insights into the molecule's conformation, interactions, and potential biological activities, complementing experimental data. mdpi.com

More recently, molecular docking simulations have been employed to screen this compound for novel bioactivities. These studies predict the binding affinity and interaction patterns of a ligand with a specific protein target. nih.govirb.hr For instance, this compound was identified as a potential antiviral compound through virtual screening. mdpi.com Molecular docking experiments predicted that this compound could form robust non-covalent interactions with the RNase H active site of HIV-1 reverse transcriptase (HIV-1 RT), a critical enzyme for viral replication. mdpi.com Another study explored its potential as an inhibitor for proteins related to SARS-CoV-2, where it showed a notable binding affinity. dost.gov.ph

Table 2: Molecular Docking Predictions for this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Predicted Interactions Potential Application
HIV-1 Reverse Transcriptase (RNase H active site) -7.4 Forms non-covalent bonding interactions with the active site. mdpi.com Antiviral (Anti-HIV) mdpi.com
SARS-CoV-2 Spike RBD for ACE2 -7.4 Data from a virtual screening of cyanobacterial metabolites. dost.gov.ph Antiviral (Anti-SARS-CoV-2) dost.gov.ph
SARS-CoV-2 3CLPRO -8.1 Data from a virtual screening of cyanobacterial metabolites. dost.gov.ph Antiviral (Anti-SARS-CoV-2) dost.gov.ph
SARS-CoV-2 PLPRO -5.6 Data from a virtual screening of cyanobacterial metabolites. dost.gov.ph Antiviral (Anti-SARS-CoV-2) dost.gov.ph
SARS-CoV-2 RdRp -5.3 Data from a virtual screening of cyanobacterial metabolites. dost.gov.ph Antiviral (Anti-SARS-CoV-2) dost.gov.ph

These predictive studies, while requiring experimental validation, highlight the utility of computational approaches in rapidly identifying new potential applications for complex natural products like this compound and guiding future research efforts. mdpi.com

Q & A

Q. What are the common synthetic strategies for constructing Anachelin H’s peptide, polyketide, and alkaloid fragments?

Methodological Answer: The peptide fragment is synthesized via liquid-phase peptide synthesis using natural amino acids as chiral sources. The polyketide fragment employs cross-metathesis and intramolecular oxa-Michael addition to establish stereochemistry, while the alkaloid fragment is derived from catechol oxidation using potassium hexacyanoferrate(III). These methods prioritize stereochemical fidelity and modularity to enable independent fragment studies .

Q. How is this compound’s iron-binding capacity experimentally assessed in vitro?

Methodological Answer: Iron chelation is typically quantified using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands. Competitive assays with deferoxamine (a known siderophore) and ICP-MS are used to measure binding affinity and stoichiometry. Structural preorganization for iron binding is inferred from NMR ROESY data showing folded conformations in aqueous solutions .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1^1H-13^{13}C HSQC, ROESY) are critical for verifying molecular weight and stereochemistry. Purity is validated via HPLC with diode-array detection, while X-ray crystallography or circular dichroism may resolve ambiguous stereocenters .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound’s polyketide fragment synthesis be resolved?

Methodological Answer: Divergent stereochemical pathways (e.g., 3,5-anti vs. 3,5-syn diols) are addressed using substrate-controlled reduction. For example, NaBH4_4 with pre-coordination via Et2_2BOMe yields 3,5-syn diastereomers, while Me4_4NBH(OAc)3_3 favors 3,5-anti configurations. Stereochemical assignments require NOE correlations and Mosher ester analysis .

Q. What contradictions exist in reported bioactivity data for this compound isomers, and how can they be reconciled?

Methodological Answer: Discrepancies arise from incomplete structural characterization of isomers (e.g., anachelin-1 vs. anachelin-2) and variable iron-uptake assays. Rigorous isolation protocols (e.g., chiral HPLC) and standardized bioassays (e.g., growth promotion in Anabaena under iron-limited conditions) are recommended to clarify structure-activity relationships .

Q. How does this compound’s solution-phase folding dynamics influence its iron-chelating function?

Methodological Answer: NMR-based titration experiments (e.g., 1^1H line broadening upon Fe3+^{3+} addition) and molecular dynamics simulations reveal that the L-Thr-D-Ser-L-Ser tripeptide adopts an α-turn conformation, preorganizing catechol and hydroxamate groups for Fe3+^{3+} coordination. Thermodynamic profiling (ITC) quantifies the energetic contribution of folding to binding .

Q. What methodological challenges arise when replicating this compound’s total synthesis, and how can they be mitigated?

Methodological Answer: Key challenges include low yields in fragment coupling (e.g., peptide-polyketide junctions) and epimerization during solid-phase synthesis. Mitigation strategies: (1) Use of orthogonal protecting groups (e.g., Fmoc for amines, TBS for alcohols), (2) kinetic trapping of intermediates via flow chemistry, and (3) real-time monitoring by inline IR spectroscopy .

Data Analysis and Reproducibility

Q. How should researchers address irreproducible results in this compound’s iron-uptake assays?

Methodological Answer: Standardize assay conditions (e.g., pH 7.4, 25°C, defined iron speciation buffers) and include positive controls (e.g., enterobactin). Use triplicate biological replicates and statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for variability. Report raw data and processing scripts in supplementary materials .

Q. What statistical frameworks are appropriate for analyzing this compound’s structure-activity relationship (SAR) data?

Methodological Answer: Multivariate regression models (e.g., PLS-R) correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity. Bayesian networks can identify synergistic interactions between fragments. Validate models using leave-one-out cross-validation and external test sets .

Ethical and Reporting Standards

Q. How can researchers ensure ethical reporting of this compound’s preclinical data?

Methodological Answer: Adhere to NIH guidelines for preclinical research: (1) Disclose cell line origins (e.g., ATCC authentication), (2) report negative results (e.g., lack of cytotoxicity in HEK293 cells), and (3) include ARRIVE checklist items for animal studies. Use preprint servers for transparent peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.